Cas no 2138535-76-7 (5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde)

5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde is a synthetic organic compound featuring a furan ring conjugated with a methoxy and amino substituent. It is valued for its ability to participate in various chemical reactions, offering versatility in synthesis. This compound exhibits good stability and purity, making it suitable for use in pharmaceutical, agrochemical, and material science applications.
5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde structure
2138535-76-7 structure
Product Name:5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde
CAS No:2138535-76-7
MF:C12H11NO3
MW:217.220643281937
CID:6154620
PubChem ID:165495915
Update Time:2025-06-18

5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde
    • 2138535-76-7
    • EN300-1142134
    • Inchi: 1S/C12H11NO3/c1-15-11-5-8(4-9(13)6-11)12-3-2-10(7-14)16-12/h2-7H,13H2,1H3
    • InChI Key: NOIAZYXNKWJZIR-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=CC=C1C1C=C(C=C(C=1)N)OC

Computed Properties

  • Exact Mass: 217.07389321g/mol
  • Monoisotopic Mass: 217.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 65.5Ų

5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde Pricemore >>

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Additional information on 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde

Introduction to 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde (CAS No. 2138535-76-7)

5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2138535-76-7, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde features a fused furan ring conjugated with an aromatic benzene derivative, both functionalized with distinct substituents that endow it with unique chemical and biological properties. The presence of an amino group at the 3-position and a methoxy group at the 5-position of the phenyl ring introduces both reactivity and potential binding interactions, making this compound a promising candidate for further exploration in drug discovery and synthetic applications.

The compound's structural framework, comprising a furan core and an amino-methoxy-substituted benzene ring, positions it as a versatile intermediate in organic synthesis. The aldehyde functionality at the 2-position of the furan ring serves as a reactive site for condensation reactions, such as Schiff base formations, which are widely employed in the synthesis of metal chelates and bioactive molecules. Additionally, the electron-rich nature of the furan ring enhances its potential as a ligand in coordination chemistry, where it can interact with transition metals to form complexes with catalytic or photophysical properties.

In recent years, there has been growing interest in exploring the pharmacological potential of furan derivatives due to their demonstrated biological activity across various therapeutic domains. The combination of an amino group and a methoxy group in 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde suggests potential interactions with biological targets such as enzymes and receptors. For instance, such structural motifs have been reported to exhibit inhibitory effects on certain kinases and oxidoreductases, which are implicated in inflammatory and neoplastic processes. Preliminary computational studies have suggested that this compound may adopt conformations favorable for binding to these targets, although experimental validation remains essential.

The aldehyde group in 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde also opens avenues for further derivatization, enabling the creation of more complex molecular architectures. For example, condensation with hydrazines or hydroxylamines can yield hydrazones or oximes, which are known to exhibit diverse biological activities ranging from antimicrobial to anti-inflammatory effects. Moreover, the presence of both electron-donating (amino) and electron-withdrawing (methoxy) groups allows for fine-tuning of electronic properties, which can be exploited in designing molecules with specific spectroscopic or photochemical behaviors.

From a synthetic perspective, 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde represents an interesting building block for constructing more elaborate scaffolds. The furan ring can serve as a scaffold for constructing polycyclic systems through cyclization reactions, while the aldehyde functionality provides a handle for further functionalization via nucleophilic addition or oxidation pathways. Such transformations are pivotal in medicinal chemistry for generating libraries of compounds with enhanced pharmacological profiles.

Recent advances in green chemistry have also highlighted the importance of sustainable synthetic methodologies. The synthesis of 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde could potentially benefit from catalytic approaches that minimize waste and energy consumption. For instance, transition metal-catalyzed cross-coupling reactions or enzymatic transformations could offer more efficient routes to this compound compared to traditional multi-step syntheses. Such innovations align with global efforts to promote environmentally benign chemical processes.

The compound's relevance extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical companies are increasingly seeking novel heterocyclic compounds as starting points for drug development due to their inherent biological activity and structural diversity. The unique combination of substituents in 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde makes it an attractive candidate for collaboration between academia and industry, where its potential can be fully realized through interdisciplinary research efforts.

In conclusion, 5-(3-amino-5-methoxyphenyl)furan-2-carbaldehyde (CAS No. 2138535-76-7) is a structurally sophisticated molecule with significant untapped potential in pharmaceutical chemistry and synthetic biology. Its unique combination of functional groups—amino, methoxy, furan ring, and aldehyde—positions it as a versatile intermediate for drug discovery and material science applications. As research continues to uncover new methodologies for molecular construction and biological evaluation, compounds like this are poised to play pivotal roles in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

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